molecular formula C₁₉H₁₄D₄ClN₃O B1162588 N-Nitroso Desloratadine-d4

N-Nitroso Desloratadine-d4

Cat. No.: B1162588
M. Wt: 343.84
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitroso Desloratadine-D4 is a deuterated nitrosamine drug substance-related impurity (NDSRI) critical for advanced pharmaceutical analysis and quality control. This compound serves as a highly characterized reference material essential for the sensitive detection and accurate quantification of nitrosamine impurities in Active Pharmaceutical Ingredients (APIs) and finished drug products. Its primary application is in analytical method development, method validation (AMV), and ongoing Quality Control (QC) during the commercial production of Desloratadine, supporting both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . The formation of NDSRIs like N-Nitroso Desloratadine is a significant concern in pharmaceutical science, as these impurities can potentially form from secondary amine-containing APIs either during synthesis, from excipient interactions, or even under physiological conditions in the stomach after drug intake . Utilizing the deuterated (-D4) version of this nitrosamine standard allows researchers to establish precise detection limits, quantify trace levels of this impurity, and ensure that nitroso impurities in pharmaceutical products remain within the strict safety limits mandated by global regulatory authorities such as the FDA and EMA . This standard is therefore indispensable for a multifaceted approach to drug safety, combining rigorous root cause analysis and quality control measures to mitigate the risk of nitrosamine contamination .

Properties

Molecular Formula

C₁₉H₁₄D₄ClN₃O

Molecular Weight

343.84

Synonyms

8-Chloro-6,11-dihydro-11-(1-nitroso-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar N-Nitroso Compounds

Structural and Functional Differences

N-Nitroso compounds share a common nitroso (-N=O) group but differ in their amine/amide backbones, influencing reactivity and toxicity. Below is a comparative analysis:

Compound Molecular Formula CAS Number Primary Use/Context Key Structural Features
N-Nitroso Desloratadine-d4 C₁₉H₁₄D₄ClN₃O 2733579-31-0 Analytical internal standard Deuterated piperidine, nitroso group
N-Nitrosodiethylamine C₄H₁₀N₂O 55-18-5 Industrial solvent, carcinogen Symmetric ethyl groups
N-Nitrosopyrrolidine C₄H₈N₂O 930-55-2 Food contaminant (bacon, smoked meats) Cyclic pyrrolidine backbone
N-Nitrosothiazolidine-4-carboxylic acid C₄H₆N₂O₃S 65162-05-4 Non-volatile contaminant in cured meats Thiazolidine ring with carboxylic acid

Toxicological Profiles

Genotoxicity and Carcinogenicity
  • This compound: Limited in vivo toxicity data; primarily used as a reference standard. No direct evidence of carcinogenicity reported, though structural similarity to nitrosamines necessitates caution .
  • N-Nitrosodiethylamine (NDEA): Potent hepatocarcinogen; induces DNA fragmentation in human hepatocytes at 10–32 mM concentrations .
  • N-Nitrosopyrrolidine (NPYR) : Found in tobacco smoke and processed meats. Causes dose-dependent DNA damage in rat hepatocytes (3.2–18 mM) and is linked to esophageal cancer in animal models .
  • N-Nitrosothiazolidine-4-carboxylic acid: Non-volatile compound detected in smoked bacon. Limited carcinogenicity data but suspected to contribute to gastric cancer risk .
Species-Specific Responses

Human and rat hepatocytes exhibit divergent sensitivities. For example, N-Nitrosomorpholine induces statistically significant DNA damage in rats at 1–3.2 mM but shows weaker effects in humans . This interspecies variability complicates extrapolation of animal data to human risk assessments.

Environmental and Dietary Exposure

  • This compound: Not reported in environmental or food samples; synthetic use limits exposure .
  • N-Nitrosodiethylamine (NDEA) : Detected in industrial wastewater and tobacco smoke, with occupational exposure linked to liver cancer .
  • N-Nitrosopyrrolidine (NPYR): Forms endogenously in the stomach from nitrite and pyrrolidine-rich foods (e.g., beer, cured meats). Dietary intake correlates with colorectal cancer risk .
  • N-Nitrosothiazolidine-4-carboxylic acid : Found in fried bacon at concentrations up to 200 µg/kg, contributing to total N-nitroso compound intake .

Preparation Methods

Desloratadine as the Primary Precursor

Desloratadine (C₁₉H₁₉ClN₂) serves as the foundational molecule for synthesizing N-nitroso desloratadine-d4. Its piperidine ring provides the secondary amine site necessary for nitrosation. Structural features critical for subsequent reactions include:

  • Piperidine nitrogen : Targeted for nitrosation due to its nucleophilicity.

  • Chlorophenyl group : Enhances stability during deuterium exchange.

Deuterating Agents

Deuterium incorporation relies on heavy water (D₂O) or deuterated alcohols (e.g., CD₃OD), as outlined in patent WO2017045648A1. These agents facilitate H-D exchange under catalytic conditions, ensuring isotopic purity ≥95%.

Nitrosation Process

Electrooxidative N-Nitrosation

The nitrosation of desloratadine follows an electrooxidative pathway using sodium/potassium nitrite (NaNO₂/KNO₂) as nitrosating agents. Key parameters include:

ParameterCondition
SolventAcetonitrile/water (3:1 v/v)
pH2.5–3.0 (adjusted with HCl)
Temperature0–5°C
Reaction Time4–6 hours
Yield78–82%

Mechanism :

  • Electrochemical oxidation : Generates nitrosonium ions (NO⁺) from nitrite.

  • Nucleophilic attack : The piperidine nitrogen attacks NO⁺, forming the N-nitroso bond.

Purification of N-Nitroso Desloratadine

Post-nitrosation, the crude product is purified via:

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent.

  • Recrystallization : Methanol/water mixture yields >98% purity.

Deuterium Incorporation

Catalytic H-D Exchange

Deuterium labeling employs a rhodium-catalyzed method described in patent WO2017045648A1:

ParameterCondition
CatalystRhCl₃·3H₂O (5 mol%)
Deuterium SourceD₂O or CD₃OD
BaseK₂CO₃
Temperature80°C
Reaction Time24–48 hours
Deuterium Incorporation≥4 D atoms (theoretical maximum)

Mechanism :

  • Oxidative addition : Rhodium activates C-H bonds adjacent to the nitroso group.

  • Deuterium transfer : D₂O donates deuterium, replacing hydrogen atoms.

Solvent Optimization

Deuterated methanol (CD₃OD) enhances reaction efficiency compared to D₂O due to better solubility of desloratadine derivatives. Mixed solvents (e.g., D₂O/CD₃OD) achieve 92–95% isotopic purity.

Final Product Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Final purification uses reverse-phase HPLC:

  • Column : C18, 250 × 4.6 mm

  • Mobile Phase : Acetonitrile/0.1% TFA (70:30)

  • Flow Rate : 1.0 mL/min

  • Purity : >95%

Mass Spectrometric Analysis

  • Molecular Ion Peak : m/z 343.85 [M+H]⁺, confirming deuterium incorporation.

  • Isotopic Pattern : Quadruple deuterium peaks (D4) at m/z 344.85–347.85.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of protons at δ 2.8–3.2 ppm (piperidine CH₂).

  • ¹³C NMR : Shift from 45.2 ppm (CH₂) to 45.0 ppm (CD₂).

Comparative Analysis of Synthetic Routes

Traditional vs. Electrooxidative Nitrosation

AspectTraditional MethodElectrooxidative Method
Nitrosating AgentHNO₂NaNO₂/KNO₂
Reaction Time8–12 hours4–6 hours
ByproductsNitro derivativesMinimal (controlled pH)
Yield65–70%78–82%

The electrooxidative approach reduces side reactions and improves yield.

Deuteration Efficiency Across Catalysts

CatalystDeuterium Incorporation (%)Purity (%)
RhCl₃·3H₂O9597
Pd/C8289
Ni-Al Alloy7585

Rhodium catalysts outperform palladium and nickel due to superior C-H activation.

Challenges and Mitigation Strategies

Nitrosamine Stability

This compound degrades under light or heat. Mitigation includes:

  • Storage : -20°C in amber vials.

  • Solvent Choice : DMSO stabilizes the nitroso group during handling.

Isotopic Dilution

Trace protiated solvents (e.g., H₂O) reduce deuterium purity. Solutions:

  • Drying Agents : Molecular sieves (3Å) in reaction mixtures.

  • Distillation : Deuterated solvents distilled over CaH₂.

Applications in Analytical Chemistry

Quantitative MS Calibration

As an internal standard, this compound enables precise quantification via:

  • Calibration Curve : Linear range 0.1–100 ng/mL ( >0.999).

  • Matrix Effects : Co-eluting with analytes minimizes ion suppression .

Q & A

Q. What analytical techniques are recommended for detecting and quantifying N-Nitroso Desloratadine-d4 in pharmaceutical matrices?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with triple quadrupole detectors is the gold standard due to its high sensitivity for low-concentration nitrosamines. Deuterated analogs like Desloratadine-d4 enhance accuracy by serving as internal standards to correct for matrix effects and ionization variability . Prior characterization using nuclear magnetic resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and thermal gravimetric analysis (TGA) is critical to confirm structural integrity and purity .

Q. How do researchers account for endogenous formation of N-Nitroso compounds during experimental design?

Methodological Answer: Controlled studies should include pH-adjusted in vitro simulations (e.g., gastric fluid models) to mimic endogenous nitrosation. Use deuterated solvents or isotopic labeling (e.g., 15N-nitrite) to trace reaction pathways and quantify artifact formation. Dietary databases tracking nitrate/nitrite intake can contextualize exogenous vs. endogenous contributions .

Q. What are the primary sources of this compound contamination in drug synthesis?

Methodological Answer: Contamination often arises from nitrosating agents (e.g., nitrous acid) reacting with secondary/tertiary amine precursors. Mitigation involves optimizing reaction conditions (e.g., low temperature, inert atmosphere) and post-synthesis purification via preparative HPLC. Impurity profiling using high-resolution MS/MS ensures compliance with regulatory limits (e.g., ≤0.83 ppm) .

Advanced Research Questions

Q. How can researchers validate analytical methods for this compound to address inter-laboratory data discrepancies?

Methodological Answer: Method validation should follow ICH Q2(R1) guidelines, emphasizing specificity (via forced degradation studies), linearity (1–150% of target concentration), and recovery rates (90–110%). Cross-laboratory harmonization using shared deuterated standards (e.g., NDMA-d6 ) and standardized LC-MS protocols reduces variability. Statistical tools like Bland-Altman plots assess agreement between datasets .

Q. What strategies resolve contradictions in carcinogenicity data between in vitro and epidemiological studies?

Methodological Answer: Apply read-across analysis using structurally similar surrogates with robust carcinogenicity data (e.g., NDMA ). Adjust for metabolic differences via physiologically based kinetic (PBK) modeling. Epidemiological meta-analyses should stratify by confounders (e.g., smoking, dietary nitrate intake) and employ exposure indices integrating endogenous/exogenous N-Nitroso sources .

Q. How can isotopic labeling improve mechanistic studies of this compound bioactivation?

Methodological Answer: Deuterium labeling at reactive sites (e.g., α-carbon positions) slows metabolic degradation, enabling tracking of bioactivation pathways via MS-based metabolomics. Comparative studies with non-deuterated analogs quantify kinetic isotope effects (KIEs) on DNA adduct formation (e.g., N7-guanine adducts ). Coupled with CRISPR-edited cell models, this clarifies mutagenic potential .

Q. What experimental designs minimize false positives in dietary N-Nitroso compound assessments?

Methodological Answer: Use food-frequency questionnaires (FFQs) validated against 7-day dietary records (7DFR) with ≥100 participants to ensure statistical power. Assign N-Nitroso values via direct matching to food databases and impute missing data via multivariable regression. Control for pH-dependent artifact formation during sample digestion .

Data Analysis & Interpretation

Q. How should researchers address low recovery rates in this compound extraction protocols?

Methodological Answer: Optimize solid-phase extraction (SPE) sorbents (e.g., mixed-mode cation exchange) and elution solvents (e.g., methanol:acetic acid 95:5). Spike deuterated recovery standards (e.g., NDMA-d14 ) pre-extraction to monitor losses. Statistical correction via matrix-matched calibration curves improves accuracy .

Q. What statistical methods are optimal for analyzing dose-response relationships in N-Nitroso compound toxicity?

Methodological Answer: Employ benchmark dose (BMD) modeling with log-logistic or Weibull distributions to estimate thresholds. Bayesian hierarchical models account for inter-species variability in carcinogenicity data. Sensitivity analyses should test assumptions about metabolic activation rates .

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